![molecular formula C11H15N3OS2 B5977237 N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide CAS No. 588685-99-8](/img/structure/B5977237.png)
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide
Descripción general
Descripción
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating various inflammatory and infectious diseases. TAK-242 is a selective Toll-like receptor 4 (TLR4) signaling inhibitor that has shown promising results in preclinical studies.
Mecanismo De Acción
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide inhibits TLR4 signaling by binding to the intracellular domain of TLR4 and preventing the recruitment of adaptor proteins, such as MyD88 and TRIF, which are required for downstream signaling. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, by blocking the activation of NF-κB and MAPK signaling pathways.
Biochemical and Physiological Effects
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has been shown to have anti-inflammatory and anti-infective effects in various preclinical studies. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to bacterial infections. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has also been shown to reduce the severity of inflammatory diseases, such as sepsis, acute lung injury, and rheumatoid arthritis, in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has several advantages as a research tool. It is a selective inhibitor of TLR4 signaling, which allows for the specific targeting of this pathway. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has some limitations as a research tool. It has been shown to have off-target effects, such as the inhibition of TLR2 signaling, which may complicate the interpretation of results. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide is also a relatively new compound, and its long-term safety and efficacy have not been fully established.
Direcciones Futuras
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has shown promising results in preclinical studies, and there is a growing interest in its potential use in treating various inflammatory and infectious diseases. Future research should focus on the following areas:
1. Clinical trials to evaluate the safety and efficacy of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide in humans.
2. Studies to further elucidate the mechanism of action of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide and its potential off-target effects.
3. Studies to explore the potential use of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide in combination with other anti-inflammatory and anti-infective agents.
4. Development of new TLR4 inhibitors with improved pharmacokinetic and safety profiles.
Conclusion
In conclusion, N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide is a small molecule inhibitor that has shown promising results in preclinical studies for its potential use in treating various inflammatory and infectious diseases. It inhibits TLR4 signaling and the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has several advantages as a research tool, but its long-term safety and efficacy have not been fully established. Future research should focus on further elucidating the mechanism of action of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide and its potential use in combination with other anti-inflammatory and anti-infective agents.
Métodos De Síntesis
The synthesis of N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide involves several steps, including the condensation of 4,5,6,7-tetrahydro-1-benzothien-3-carboxylic acid with hydrazine hydrate, followed by the reaction with methyl isothiocyanate to form the hydrazinecarbothioamide derivative. The final step involves the N-methylation of the hydrazinecarbothioamide derivative to form N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide.
Aplicaciones Científicas De Investigación
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has been extensively studied for its potential use in treating various inflammatory and infectious diseases. It has been shown to inhibit TLR4 signaling, which is involved in the innate immune response to bacterial infections. N-methyl-2-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)hydrazinecarbothioamide has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
Propiedades
IUPAC Name |
1-methyl-3-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS2/c1-12-11(16)14-13-10(15)8-6-17-9-5-3-2-4-7(8)9/h6H,2-5H2,1H3,(H,13,15)(H2,12,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHFAVJKXLQIBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=CSC2=C1CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001120384 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(4,5,6,7-tetrahydro-1-benzothiophen-3-ylcarbonyl)hydrazinecarbothioamide | |
CAS RN |
588685-99-8 | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=588685-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5,6,7-Tetrahydrobenzo[b]thiophene-3-carboxylic acid 2-[(methylamino)thioxomethyl]hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001120384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.